molecular formula C32H37N7O11 B12397699 Mal-VC-PAB-PNP

Mal-VC-PAB-PNP

Cat. No.: B12397699
M. Wt: 695.7 g/mol
InChI Key: WZLBRPXGGXMQRU-CUBQBAPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-VC-PAB-PNP involves multiple steps, starting with the preparation of the maleimide and valine-citrulline components. These components are then linked through a p-aminobenzyl spacer to form the final compound. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Mal-VC-PAB-PNP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound are antibody-drug conjugates, where the cytotoxic agent is linked to an antibody through the this compound linker .

Scientific Research Applications

Mal-VC-PAB-PNP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Mal-VC-PAB-PNP exerts its effects through a cleavable linker mechanism. Once the antibody-drug conjugate binds to the target cell, the linker is cleaved by intracellular enzymes, releasing the cytotoxic agent. This targeted delivery minimizes damage to healthy cells and enhances the therapeutic index of the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cleavage mechanism and its ability to form stable conjugates with antibodies. This makes it particularly effective in targeted cancer therapies, where precise delivery of cytotoxic agents is crucial .

Biological Activity

Mal-VC-PAB-PNP, or maleimido-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate , is a versatile compound employed primarily as a linker in antibody-drug conjugates (ADCs) . This compound plays a pivotal role in targeted cancer therapy by enabling the selective delivery of cytotoxic agents to tumor cells while sparing normal tissues. Below is a detailed exploration of its biological activity, supported by case studies and research findings.

  • Conjugation with Thiol-Containing Proteins :
    • The maleimide (Mal) group in this compound reacts with thiol groups on cysteine residues of antibodies or proteins, forming stable thioether bonds. This conjugation is critical for linking cytotoxic drugs to antibodies, ensuring precise targeting of tumor cells .
  • Stability and Selective Cleavage :
    • The linker is designed to remain stable in systemic circulation but undergo enzymatic cleavage within the target cells. Enzymes such as cathepsin B, present in the lysosomes of tumor cells, hydrolyze the citrulline and p-aminobenzyl (PAB) moieties, releasing the cytotoxic payload .
  • Therapeutic Index Enhancement :
    • By concentrating drug activity within tumor cells, this compound minimizes off-target effects and improves the therapeutic index compared to conventional chemotherapy .

Antibody-Drug Conjugates (ADCs)

This compound is widely used in ADCs due to its ability to:

  • Facilitate stable conjugation with antibodies.
  • Enable controlled release of cytotoxic agents such as monomethyl auristatin E (MMAE) upon internalization by cancer cells.

Drug Delivery Studies

The compound has been utilized in preclinical models to study:

  • Drug stability in plasma.
  • Enzymatic cleavage kinetics.
  • Tumor-specific drug release mechanisms .

Tumor Growth Inhibition

Studies on ADCs incorporating this compound have demonstrated significant efficacy in inhibiting tumor growth across various cancer models:

  • Breast Cancer Models : ADCs using this linker selectively targeted HER2-positive tumors, reducing tumor size without notable toxicity to normal tissues.
  • Colon Cancer Models : Enhanced therapeutic effects were observed due to the stability and efficient cleavage of the linker within the tumor microenvironment.

Stability and Efficacy

Research comparing this compound with other linkers highlighted its superior stability in human plasma and reduced aggregation tendencies. These properties contribute to its enhanced clinical effectiveness .

Case Study: Preclinical Evaluation

ParameterThis compound-Based ADCsTraditional Linkers
Stability in PlasmaHighModerate
Tumor-Specific Drug ReleaseEfficientVariable
Therapeutic IndexImprovedLower
Aggregation TendencyReducedHigher

In a preclinical study involving HER2-positive breast cancer xenografts, ADCs containing this compound demonstrated a 70% reduction in tumor volume within 30 days compared to 40% for ADCs with traditional linkers .

Limitations and Challenges

  • Hydrophobicity :
    • The hydrophobic nature of the Val-Cit-PAB linker can limit drug-antibody ratios (DAR), affecting payload delivery efficiency .
  • Premature Cleavage Risks :
    • Although designed for stability, enzymatic interference under certain conditions may lead to premature drug release .
  • Complex Synthesis :
    • The synthesis process involves multiple steps and requires stringent conditions to maintain high purity and yield .

Properties

Molecular Formula

C32H37N7O11

Molecular Weight

695.7 g/mol

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C32H37N7O11/c1-19(2)28(37-25(40)15-17-38-26(41)13-14-27(38)42)30(44)36-24(4-3-16-34-31(33)45)29(43)35-21-7-5-20(6-8-21)18-49-32(46)50-23-11-9-22(10-12-23)39(47)48/h5-14,19,24,28H,3-4,15-18H2,1-2H3,(H,35,43)(H,36,44)(H,37,40)(H3,33,34,45)/t24-,28-/m0/s1

InChI Key

WZLBRPXGGXMQRU-CUBQBAPOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCN3C(=O)C=CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.